![molecular formula C24H32F3N3O13 B13901732 2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine is a complex organic compound with the molecular formula C24H32F3N3O13 and a molecular weight of 627.52 g/mol . This compound is known for its application as an exofacial probe for the human erythrocyte glucose transport system . It is impermeable and photolabeling can be confined to the discrete plasma membrane pool of glucose transporters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The mannosylation of the propylamine backbone is achieved through glycosylation reactions using D-mannose derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings .
Análisis De Reacciones Químicas
Types of Reactions
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, particularly the azitrifluoroethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and mannosyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine is widely used in scientific research, particularly in the following fields:
Chemistry: As a probe for studying glucose transport mechanisms.
Biology: Used in cellular studies to investigate glucose transporter functions.
Industry: Utilized in the development of diagnostic tools and research reagents.
Mecanismo De Acción
The compound exerts its effects by binding to the glucose transporters on the surface of erythrocytes. This binding is facilitated by the azitrifluoroethyl group, which interacts with specific sites on the transporter proteins. The mannosyl groups enhance the compound’s affinity for the transporters, allowing for precise photolabeling and study of glucose transport mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(1,6-anhydro-D-mannos-4-yloxy)-2-propylamine: A similar compound with slight structural variations.
2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine derivatives: Various derivatives with modifications to the benzoyl or mannosyl groups.
Uniqueness
The uniqueness of this compound lies in its specific application as an exofacial probe for glucose transporters. Its impermeability and ability to confine photolabeling to discrete plasma membrane pools make it a valuable tool in glucose transport studies .
Propiedades
Fórmula molecular |
C24H32F3N3O13 |
|---|---|
Peso molecular |
627.5 g/mol |
Nombre IUPAC |
N-[1,3-bis[[(2S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)10-3-1-9(2-4-10)20(37)28-11(7-40-18-12(5-31)42-21(38)16(35)14(18)33)8-41-19-13(6-32)43-22(39)17(36)15(19)34/h1-4,11-19,21-22,31-36,38-39H,5-8H2,(H,28,37)/t11?,12-,13-,14-,15-,16+,17+,18?,19?,21?,22?/m0/s1 |
Clave InChI |
NPJHSWNPVIJJGQ-IWUSFQELSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)NC(COC2[C@@H](OC([C@@H]([C@@H]2O)O)O)CO)COC3[C@@H](OC([C@@H]([C@@H]3O)O)O)CO)C4(N=N4)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(COC2C(OC(C(C2O)O)O)CO)COC3C(OC(C(C3O)O)O)CO)C4(N=N4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


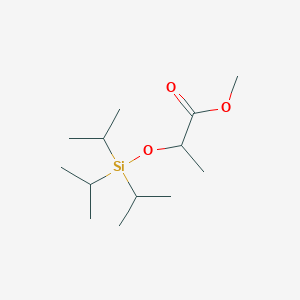


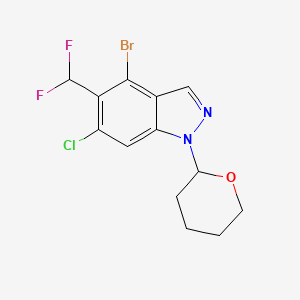

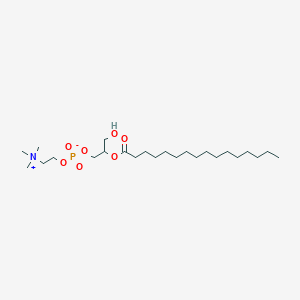
![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
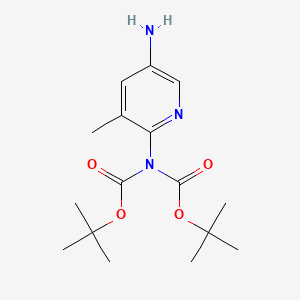

![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

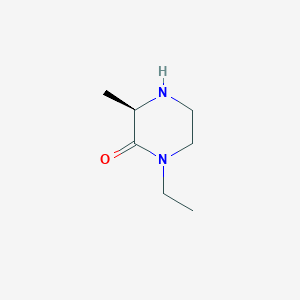
![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
